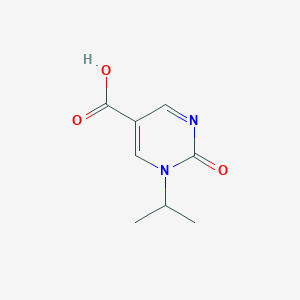

2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid

Vue d'ensemble

Description

The compound "2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid" is a derivative of dihydropyrimidine, which is a class of compounds known for their biological activities. The structure of this compound suggests it could be a part of a larger family of pyrimidine derivatives that have been studied for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, a library of pyrimidine carboxamides was prepared from itaconic acid, which underwent a five-step transformation followed by amidation with aliphatic amines . Another example is the synthesis of tetrahydropyrimidine-5-carboxylic acids, which were prepared by thiation of esters followed by de-protection . These methods demonstrate the versatility of pyrimidine synthesis, which could be applicable to the synthesis of "2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The crystal structure of a related compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, revealed a screw-boat conformation of the dihydropyrimidine ring and was stabilized by intermolecular hydrogen bonds . This information can be useful in predicting the conformation and potential binding interactions of "2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid".

Chemical Reactions Analysis

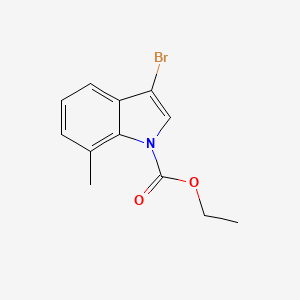

Pyrimidine derivatives can undergo various chemical reactions, which can modify their structure and properties. For example, dehydrogenation of tetrahydropyrimidine carboxamides to dihydropyrimidine carboxamides was achieved using an oxidizing agent under sono-thermal conditions . Additionally, bromination reactions have been observed in pyrimidin-2-ylamides, which can occur at specific positions on the pyrimidine ring . These reactions could potentially be applied to modify "2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid" for various purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrimidine ring can affect the compound's stability, reactivity, and biological activity . The antimicrobial activity of some pyrimidine derivatives has been evaluated, showing significant to moderate activity . The electrochemical and antioxidant properties of certain pyrimidine derivatives have also been studied, indicating their potential as therapeutic agents . These studies provide insights into the properties that "2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid" may possess.

Applications De Recherche Scientifique

1. Structural Characteristics and Biological Activities

- Study 1: A related compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, demonstrates a wide spectrum of biological activities. The dihydropyrimidine ring adopts a screw-boat conformation, and the crystal packing is stabilized by strong N—H⋯O and weak C—H⋯O intermolecular hydrogen bonds, along with an intramolecular C—H⋯O hydrogen bond (Mohideen et al., 2008).

2. Synthesis and Derivatives

- Study 2: The Biginelli reaction involving methyl propiolate and methyl 3-diethylaminoacrylate has been used to synthesize new 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones. Subsequent oxidation and chlorination processes have yielded 2-(arylamino)pyrimidines and 2-oxo-pyrimidine-5-carboxylic acids (Terentjeva et al., 2013).

3. Chemical Reactions and Potential Applications

- Study 3: Research into various reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives (Biginelli-compounds) explored the site of methylation and acylation, synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, and a Dimroth-like rearrangement yielding 6H-1,3-thiazines (Kappe & Roschger, 1989).

4. Pharmacological Potential

- Study 4: 'Biginelli' compounds, when substituted appropriately, can act as cardiovascular agents. They have been noted for their potential as aza-analogs of nifedipine related dihydropyridines, which are known for blocking calcium channels and exhibiting antihypertensive activity (Sudan et al., 1997).

Mécanisme D'action

Target of Action

The primary target of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid is the 5-hydroxytryptamine receptor 4 (5-HT4 receptor) . This receptor plays a crucial role in the neurotransmission of serotonin in the central and peripheral nervous systems .

Mode of Action

2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid acts as a potent, highly selective agonist with high intrinsic activity at the 5-HT4 receptor . It binds to the human 5-HT4 receptor with over 500-fold selectivity compared to other 5-HT receptor types .

Result of Action

Its high selectivity for the 5-HT4 receptor suggests potential therapeutic applications in conditions such as severe constipation and possibly constipation predominant irritable bowel syndrome .

Propriétés

IUPAC Name |

2-oxo-1-propan-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(2)10-4-6(7(11)12)3-9-8(10)13/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHICHURIUFTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=NC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101169733 | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2-dihydro-1-(1-methylethyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1393330-74-9 | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2-dihydro-1-(1-methylethyl)-2-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2-dihydro-1-(1-methylethyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

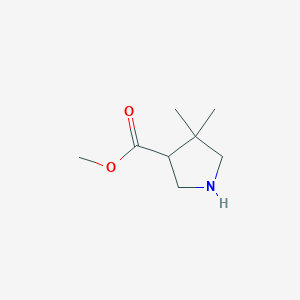

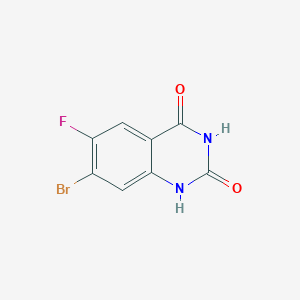

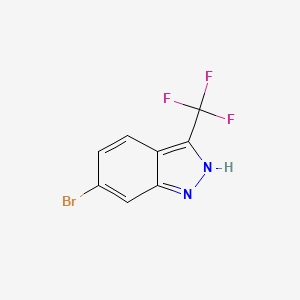

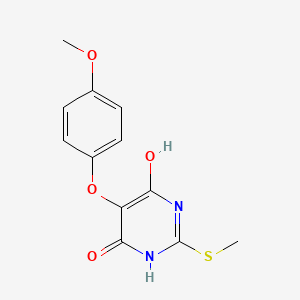

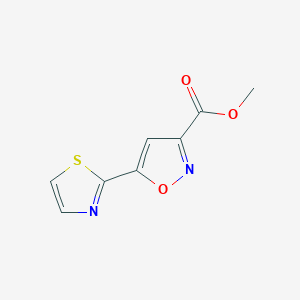

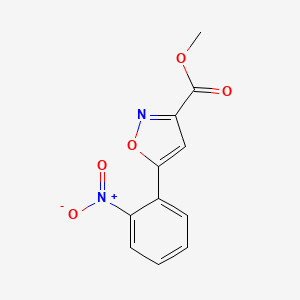

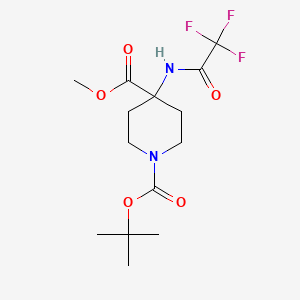

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027725.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027726.png)

![3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027728.png)

![3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027729.png)

![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)

![5-[[4-(4-Hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione](/img/structure/B3027734.png)